![molecular formula C12H19ClN2O B1422872 Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride CAS No. 1311313-57-1](/img/structure/B1422872.png)
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride
Vue d'ensemble
Description
“Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride” is a chemical compound with the CAS Number: 1311313-57-1 . It has a molecular weight of 242.75 . The IUPAC name for this compound is N-methyl[2-(4-morpholinyl)phenyl]methanamine hydrochloride .
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for “Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride” is 1S/C12H18N2O.ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;/h2-5,13H,6-10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at room temperature . More specific physical and chemical properties are not available in the searched data.
Applications De Recherche Scientifique
Pharmaceutical Research
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride has potential applications in pharmaceutical research due to its structural properties. It could be involved in the synthesis of chiral compounds, which are important for creating drugs with specific desired effects and reducing side effects .
Materials Science
This compound may also be used in materials science, particularly in the development of UV-curable resins. Its properties as a photoinitiator can be utilized in creating materials that harden or cure upon exposure to UV light .
Organic Synthesis
In organic chemistry, this compound’s versatile structure allows for its use in various synthesis processes. It can be a key intermediate in creating complex organic molecules .
Local Anesthetic Activity
Research into the relationship between chirality and local anesthetic activity has included compounds similar to Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride, indicating potential applications in developing new anesthetics .
Safety and Hazards
Mécanisme D'action
Target of Action
Given its structural similarity to other morpholine derivatives , it may interact with similar biological targets, such as enzymes or receptors in the body
Mode of Action
Morpholine derivatives typically undergo chemical reactions characteristic of secondary amines . The presence of the ether oxygen in morpholine withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar secondary amines . This could influence how Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride interacts with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and carries out its functions.
Propriétés
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;/h2-5,13H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLHVQLUQZXLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride | |
CAS RN |
1311313-57-1 | |
| Record name | methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



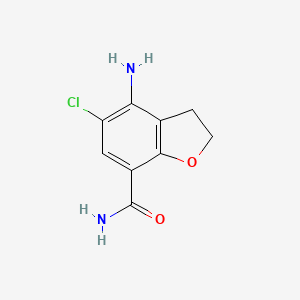
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)
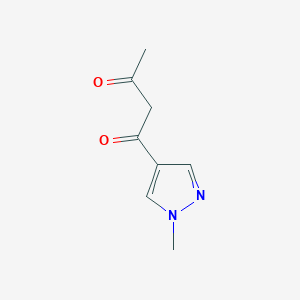
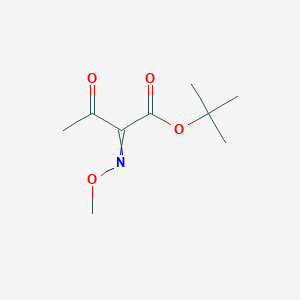



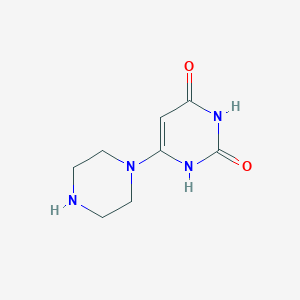

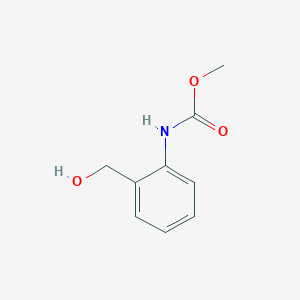
![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)
![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)
